Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate
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Overview
Description
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate (BTMSS) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of succinic acid and is often used as a reagent in organic synthesis. In recent years, BTMSS has gained attention for its potential as a tool in biochemical and physiological research.
Mechanism Of Action
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate is thought to work by reacting with certain functional groups on molecules, such as alcohols and amines, to form stable adducts. This reaction can be used to protect these functional groups during chemical reactions and can also be used to selectively modify specific molecules.
Biochemical And Physiological Effects
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and to protect cells against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in lab experiments is its ability to selectively modify specific molecules. This can be useful in studying the function of specific enzymes or other biological molecules. However, one limitation of using Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate is that it can be difficult to remove from reaction mixtures, which can complicate downstream analysis.
Future Directions
There are many potential future directions for the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in scientific research. One area of interest is the development of new methods for the analysis of metabolites in biological samples, which could have important applications in the diagnosis and treatment of diseases. Another area of interest is the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in the synthesis of complex organic molecules, which could have important applications in the development of new drugs and materials. Additionally, the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in the study of enzyme-catalyzed reactions could lead to new insights into the mechanisms of these important biological processes.
Synthesis Methods
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate can be synthesized through a multi-step process that involves the reaction of succinic anhydride with trimethylsilyl chloride to form the intermediate bis(trimethylsilyl) succinate. This intermediate is then reacted with trimethylsilyl triflate to produce Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate.
Scientific Research Applications
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate has been used in a variety of scientific research applications, including the synthesis of complex organic molecules and the study of enzyme-catalyzed reactions. It has also been used as a tool for the analysis of metabolites in biological samples.
properties
CAS RN |
18602-86-3 |
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Product Name |
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate |
Molecular Formula |
C16H38O6Si4 |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
bis(trimethylsilyl) 2,3-bis(trimethylsilyloxy)butanedioate |
InChI |
InChI=1S/C16H38O6Si4/c1-23(2,3)19-13(15(17)21-25(7,8)9)14(20-24(4,5)6)16(18)22-26(10,11)12/h13-14H,1-12H3 |
InChI Key |
LPQBQHQEJJCWBZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OC(C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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